1-(2,4-dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-4-thiophen-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3S/c14-8-3-4-11(10(15)6-8)18-7-9(13(16)17-18)12-2-1-5-19-12/h1-7H,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWULUPISBUSWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN(N=C2N)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the 2,4-dichlorophenyl and 2-thienyl groups.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit bacterial growth by interfering with cell wall synthesis or inhibiting essential enzymes . The incorporation of the thienyl group in 1-(2,4-dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine enhances its biological activity, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Potential:
The compound has been evaluated for its anticancer properties. It is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, suggesting potential use in cancer therapy .
Anti-inflammatory Effects:
Similar to other pyrazole derivatives like celecoxib, which is widely used as an anti-inflammatory drug, this compound may possess anti-inflammatory properties. Its mechanism likely involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
Materials Science
Organic Semiconductors:
The compound's unique electronic properties make it suitable for applications in organic electronics. Research indicates that pyrazole derivatives can be utilized in the development of organic semiconductors and conductive polymers. These materials are essential for creating flexible electronic devices, organic light-emitting diodes (OLEDs), and solar cells .
Agricultural Chemistry
Pesticidal Properties:
The structural characteristics of this compound suggest potential use as a pesticide. Studies on related compounds have shown efficacy against various pests and pathogens affecting crops. The thienyl moiety may enhance the compound's ability to penetrate plant tissues and exert its protective effects against agricultural pests.
- Antimicrobial Study: A study published in Bulgarian Chemical Communications demonstrated that synthesized pyrazole derivatives exhibited strong antimicrobial activity against various bacterial strains. The presence of the thienyl group was crucial for enhancing this activity .
- Anticancer Research: In vitro assays conducted on cancer cell lines showed that this compound could significantly reduce cell viability through apoptosis induction mechanisms .
- Agricultural Application: Field trials indicated that pyrazole-based compounds could effectively control pest populations while being environmentally friendly alternatives to traditional pesticides .
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenyl)-3-(2-thienyl)-1H-pyrazole
- 1-(2,4-dichlorophenyl)-4-(2-furyl)-1H-pyrazol-3-amine
Uniqueness
1-(2,4-dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine is unique due to the specific combination of the 2,4-dichlorophenyl and 2-thienyl groups on the pyrazole ring. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
1-(2,4-dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H9Cl2N3S
- Molecular Weight : 292.19 g/mol
- CAS Number : 400074-66-0
The compound features a pyrazole ring substituted with a dichlorophenyl group and a thienyl moiety, which contributes to its biological properties.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds can possess significant antimicrobial properties. For instance, in vitro evaluations indicated that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Anti-inflammatory Effects : Research indicates that the compound may inhibit inflammatory responses. A study involving lipopolysaccharide (LPS)-induced neuroinflammation demonstrated that the compound significantly reduced nitric oxide (NO) production in activated microglia, suggesting potential neuroprotective effects in conditions like Parkinson's disease .
- Antifungal Activity : Some synthesized pyrazole derivatives have been reported to exhibit notable antifungal activity against various phytopathogenic fungi . This suggests that the compound could be explored for agricultural applications as well.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms.
- Modulation of Cellular Signaling : The compound may modulate signaling pathways related to inflammation and cell survival, particularly in neuronal cells during neuroinflammatory responses.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
- Neuroprotective Study : In a study investigating neuroinflammation, the compound was found to attenuate inflammatory markers in microglial cells treated with LPS. This suggests its potential use in neurodegenerative diseases characterized by inflammation .
- Antimicrobial Evaluation : A comprehensive evaluation of various pyrazole derivatives revealed that some exhibited significant antimicrobial activity, with MIC values indicating potent effects against resistant strains .
- Fungal Resistance : Research into the antifungal properties showed effectiveness against multiple strains of fungi, indicating potential for agricultural use .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2,4-dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-3-amine, and what key challenges arise during its preparation?
- Methodology : The synthesis typically involves a multi-step process starting with the condensation of substituted hydrazines and β-keto esters to form the pyrazole core. For example, analogous compounds (e.g., O-1302) are synthesized via 1,5-diarylpyrazole templates using cyclization reactions and functional group modifications . Key challenges include:
- Regioselectivity : Ensuring proper substitution at the 1- and 4-positions of the pyrazole ring.
- Purification : Removing byproducts from halogenated intermediates (e.g., dichlorophenyl groups) via column chromatography or recrystallization .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?
- Techniques :
- X-ray crystallography : Resolves bond angles, torsion angles, and crystal packing (e.g., triclinic crystal systems with unit cell parameters: a = 8.5–10.5 Å, b = 9.8–10.5 Å) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., thienyl protons at δ 6.8–7.2 ppm, dichlorophenyl protons at δ 7.4–7.6 ppm).
- IR : Identifies amine N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can regioselectivity issues during pyrazole ring formation be systematically addressed?
- Strategies :
- Computational modeling : DFT calculations predict thermodynamic stability of regioisomers based on substituent electronic effects (e.g., thienyl vs. dichlorophenyl groups) .
- Directed metalation : Use of directing groups (e.g., –NH₂) to control functionalization at specific positions .
- Case Study : In related pyrazoles, steric hindrance from the 2,4-dichlorophenyl group directs substitution to the less hindered 4-position .
Q. How do tautomeric forms of this compound influence its reactivity and bioactivity, and how can they be experimentally resolved?
- Tautomer Analysis :
- Dynamic NMR : Detects tautomeric equilibria (e.g., amine ↔ imine forms) in solution .
- X-ray Diffraction : Confirms dominant tautomer in solid state (e.g., 3-amine form stabilized by intramolecular H-bonding) .
Q. What methodologies are effective in resolving contradictory data from pharmacological studies (e.g., inconsistent IC₅₀ values across assays)?
- Root Cause Analysis :
- Assay Conditions : Variability in pH, serum proteins, or solvent (DMSO) concentration can alter compound stability .
- Statistical Validation : Use of ANOVA or Tukey’s test to assess significance of differences between replicates .
Q. How can computational tools enhance the design of derivatives with improved target selectivity?
- Approaches :
- Molecular Docking : Predict binding modes to target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina .
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to guide synthetic prioritization .
- Example : Thienyl groups enhance π-π stacking with aromatic residues in enzyme active sites, while chlorine atoms improve hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
